3-methyl-9H-carbazol-2-ol

Description

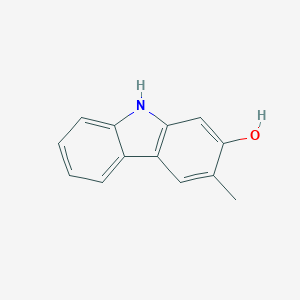

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJFAGTWDOURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392684 | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24224-30-4 | |

| Record name | 3-Methyl-9H-carbazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-methyl-9H-carbazol-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The specific substitution pattern on the carbazole core allows for the fine-tuning of these properties, making the development of efficient and regioselective synthetic routes to functionalized carbazoles a critical endeavor for drug discovery and the creation of novel organic electronic materials.[1][3]

3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid that has been isolated from various plant species, including Clausena dunniana and the curry leaf tree (Murraya koenigii).[2][4] Its structure, featuring both a hydroxyl and a methyl group on one of the benzene rings, presents an interesting target for synthetic chemists and a valuable building block for further derivatization to explore its therapeutic potential.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-methyl-9H-carbazol-2-ol.

Part 1: Strategic Synthesis of 3-methyl-9H-carbazol-2-ol

While several methods exist for the synthesis of the carbazole core, including the Graebe-Ullmann synthesis and modern palladium-catalyzed cross-coupling reactions, the Borsche-Drechsel cyclization offers a classic and reliable approach for the construction of tetrahydrocarbazoles, which can then be aromatized to the desired carbazole.[5][6][7][8] This method is particularly advantageous due to the ready availability of the starting materials.

The proposed synthetic strategy involves a three-step process:

-

Formation of the Arylhydrazone: Condensation of 4-hydroxy-3-methylphenylhydrazine with cyclohexanone.

-

Borsche-Drechsel Cyclization: Acid-catalyzed cyclization of the resulting arylhydrazone to form the corresponding tetrahydrocarbazole.

-

Aromatization: Dehydrogenation of the tetrahydrocarbazole intermediate to yield the final product, 3-methyl-9H-carbazol-2-ol.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of Cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone

-

Rationale: The initial step involves the formation of a hydrazone through the condensation of a hydrazine with a ketone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.

-

Procedure:

-

To a solution of 4-hydroxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq) and stir until a clear solution is obtained.

-

Add cyclohexanone (1.05 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Borsche-Drechsel Cyclization to 3-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol

-

Rationale: This key step involves an acid-catalyzed intramolecular electrophilic substitution, analogous to the Fischer indole synthesis, to form the tetrahydrocarbazole ring system.[6] The choice of acid catalyst is crucial for efficient cyclization while minimizing side reactions.

-

Procedure:

-

Suspend the dried cyclohexanone (4-hydroxy-3-methylphenyl)hydrazone (1.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

-

Step 3: Aromatization to 3-methyl-9H-carbazol-2-ol

-

Rationale: The final step is the dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole. A common and effective method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.

-

Procedure:

-

In a round-bottom flask, combine the 3-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-ol (1.0 eq) with 10% Pd/C (0.1 eq by weight).

-

Add a high-boiling solvent such as diphenyl ether or p-cymene.

-

Heat the mixture to reflux for 6-8 hours under an inert atmosphere.

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

The filtrate is then subjected to column chromatography on silica gel to afford the pure 3-methyl-9H-carbazol-2-ol.

-

Part 2: Comprehensive Characterization

The identity and purity of the synthesized 3-methyl-9H-carbazol-2-ol must be confirmed through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Appearance | Solid |

| Melting Point | 245-246 °C[5] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the methyl group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the methyl carbon, and the carbons bearing the hydroxyl and amino groups. A computed ¹³C NMR spectrum is available on public databases and can serve as a reference.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3300 |

| O-H stretch | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

| C-O stretch | 1260-1000 |

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of 3-methyl-9H-carbazol-2-ol. By employing the well-established Borsche-Drechsel cyclization followed by aromatization, this valuable carbazole derivative can be accessed in a controlled and efficient manner. The detailed characterization protocol ensures the unequivocal identification and purity assessment of the final product, providing a solid foundation for its use in further research and development in the fields of medicinal chemistry and materials science. The presented methodologies are designed to be self-validating, offering researchers a reliable guide for the preparation and analysis of this important heterocyclic compound.

References

-

PubChem. (n.d.). 3-methyl-9H-carbazol-2-ol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, December 29). Borsche–Drechsel cyclization. Retrieved January 14, 2026, from [Link]

-

Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Oregon State University. Retrieved January 14, 2026, from [Link]

-

My Skin Recipes. (n.d.). 3-Methyl-9H-carbazol-2-ol. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, May 22). Graebe-Ullmann synthesis. Retrieved January 14, 2026, from [Link]

-

Batur, D. (2023). Synthesis of novel carbazole derivatives by Diels-Alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. Retrieved January 14, 2026, from [Link]

-

Bohrium. (2023, November 1). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved January 14, 2026, from [Link]

- Sasivimon, S. et al. (2014). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.

- Kumar, M. P. et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 34057-34081.

- Honma, T. et al. (2018). Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole. Bioorganic & Medicinal Chemistry Letters, 28(16), 2751-2753.

- Al-Ostath, A. et al. (2021). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie, 133(46), 24658-24662.

- Journal of Pharmacognosy and Phytochemistry. (2021). Phytochemical analysis of stem extract of Cynanchum viminale L. by HRLC-MS analysis. Journal of Pharmacognosy and Phytochemistry, 10(1), 1-4.

- Der Pharma Chemica. (2016).

-

SpectraBase. (n.d.). 3-Methyl-9H-carbazol-2-ol. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic strategy to access 2‐hydroxycarbazole derivative 3 from 1 and 2. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxycarbazoles via Rh(III)-Catalyzed Cascade Cyclization of Indolyl Nitrones with Alkylidenecyclopropanes. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Retrieved January 14, 2026, from [Link]

-

YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society. (1950). 916. The Graebe–Ullmann carbazole synthesis. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(9H-Carbazol-9-yl)-2H-chromen-2-one. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz) NMR data of compounds 1-3. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR signal values of compound 6. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Borsche-Drechsel Cyclization. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR Data for Compounds 3, 4, and 5. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. Retrieved January 14, 2026, from [Link]

-

VIBGYOR ePress. (2016). [1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved January 14, 2026, from [Link]

-

The Journal of Phytopharmacology. (2019). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Phytoconstituents of Aristolochia cathcartii Hook.f. Leaf Extract; an Analysis through FTIR and GC-MS. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of novel 4-hydroxycarbazole derivatives and evaluation of their in vitro anti-inflammatory, anti-oxidant activities and molecular docking. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved January 14, 2026, from [Link]

-

VDOC.PUB. (n.d.). Chemical Modification Of Biological Polymers. Retrieved January 14, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Items where Year is 1986. Retrieved January 14, 2026, from [Link]

-

World Journal of Gastroenterology. (2004). L-arginine-induced experimental pancreatitis. Retrieved January 14, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Items where Subject is "Q Science > QH Natural history > QH301 Biology". Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (1989). Synthesis of the carbazole alkaloids carbazomycin A and B and hyellazole. Retrieved January 14, 2026, from [Link]

-

Fatcat. (n.d.). Synthesis of the carbazole alkaloids carbazomycin A and B and hyellazole. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3-Methyl-9H-carbazol-2-ol [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 3-methyl-9H-carbazol-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-9H-carbazol-2-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid of significant scientific interest.[1] Isolated from various plant species, including Clausena dunniana, Glycosmis parviflora, and the curry leaf tree (Murraya koenigii), this compound represents a privileged scaffold in medicinal chemistry and materials science.[1][][3] The unique electronic and structural characteristics of the carbazole nucleus, combined with the specific substitution pattern of a methyl and a hydroxyl group, impart a range of physicochemical properties that are critical to its function and application.

This guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for applications ranging from synthetic chemistry and biochemical pathway exploration to the development of novel therapeutics and organic electronic materials.[1][4] We will move beyond a simple recitation of data to explore the causality behind these properties and the experimental methodologies used for their determination.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. 3-methyl-9H-carbazol-2-ol is classified as a member of the carbazoles chemical class.[3]

-

Synonyms: 2-Hydroxy-3-methylcarbazole, 2-Hydroxy-3-methyl-9H-carbazole[3]

-

Chemical Structure:

The structure features a tricyclic aromatic system with a central pyrrole ring fused to two benzene rings. The key functional groups influencing its properties are the phenolic hydroxyl (-OH) group at position 2, the methyl (-CH₃) group at position 3, and the secondary amine (-NH-) of the pyrrole ring.

Core Physicochemical Properties

The following table summarizes the key experimentally determined and computationally predicted .

| Property | Value | Data Type | Source |

| Physical Description | Solid | Experimental | Human Metabolome Database (HMDB)[3] |

| Melting Point | 245 - 246 °C | Experimental | Human Metabolome Database (HMDB)[3] |

| Boiling Point | 430.8 ± 25.0 °C at 760 mmHg | Predicted | ChemSrc[6] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | ChemSrc[6] |

| Water Solubility | Data not available | - | - |

| pKa (Acidic) | Data not available | - | - |

| Octanol-Water Partition Coefficient (logP) | 3.4 | Computed (XLogP3) | PubChem[3][5] |

Spectroscopic and Structural Profile

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a compound. While specific spectra for this compound are not universally published, the expected characteristics and available data are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include distinct resonances in the aromatic region (approx. 7.0-8.5 ppm) for the protons on the carbazole rings. A singlet for the methyl group (-CH₃) would likely appear in the upfield region (approx. 2.0-2.5 ppm). Resonances for the phenolic -OH and the amine -NH protons would also be present, with chemical shifts that are sensitive to solvent and concentration.

-

¹³C NMR: The spectrum would show 13 distinct signals corresponding to the carbon atoms. A computed ¹³C NMR spectrum is available, which can serve as a reference for experimental verification.[7] Aromatic carbons would resonate between ~110-150 ppm, while the methyl carbon would appear significantly upfield (~15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹ would indicate the secondary amine of the carbazole ring.

-

C-H Aromatic Stretch: Signals would appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): This technique would confirm the molecular weight, showing a molecular ion peak [M+H]⁺ at m/z ≈ 198.09 or [M-H]⁻ at m/z ≈ 196.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₁NO.[8]

X-Ray Crystallography

The definitive three-dimensional structure of a molecule in its solid state is determined by X-ray crystallography. A crystal structure for 3-methyl-9H-carbazol-2-ol is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 881418, providing precise bond lengths, angles, and intermolecular interactions.[3]

Experimental Determination of Key Properties

To ensure scientific rigor, physicochemical properties must be determined using validated experimental protocols. The following sections describe standard methodologies applicable to 3-methyl-9H-carbazol-2-ol.

Protocol for Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.

Causality: This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point range. Impurities typically depress and broaden this range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-methyl-9H-carbazol-2-ol is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range. For this compound, the expected range is 245-246 °C.[3]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug delivery and formulation. The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic aqueous solubility.

Causality: This method ensures that a true equilibrium is reached between the excess solid compound and the saturated solution, providing a thermodynamically stable solubility value.

Methodology:

-

System Preparation: An excess amount of solid 3-methyl-9H-carbazol-2-ol is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for LogP Determination (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption and distribution in biological systems.

Causality: This method is based on the correlation between a compound's retention time on a nonpolar (C18) stationary phase and its known LogP value. It is a rapid and reliable alternative to the traditional shake-flask method for LogP.

Methodology:

-

System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. The logarithm of their capacity factor (k') is plotted against their known LogP values to generate a calibration curve.

-

Sample Analysis: A solution of 3-methyl-9H-carbazol-2-ol is injected into the same HPLC system under identical conditions (e.g., C18 column, isocratic mobile phase of methanol/water).

-

Retention Time Measurement: The retention time (t_R) of the compound is recorded. The void time (t_0) is also measured using a non-retained compound.

-

Calculation:

-

The capacity factor (k') is calculated: k' = (t_R - t_0) / t_0.

-

The LogP of 3-methyl-9H-carbazol-2-ol is determined by interpolating its log(k') value onto the calibration curve.

-

Sources

- 1. benchchem.com [benchchem.com]

- 3. 3-methyl-9H-carbazol-2-ol | C13H11NO | CID 3459141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-9H-carbazol-2-ol [myskinrecipes.com]

- 5. plantaedb.com [plantaedb.com]

- 6. 3-Methyl-9H-carbazol-2-ol | CAS#:24224-30-4 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-methyl-9H-carbazol-2-ol: An In-depth Technical Guide

Foreword: The Rationale for Spectroscopic Characterization

In the landscape of drug discovery and materials science, the carbazole scaffold is a recurring motif of significant interest. Its rigid, planar structure and rich electron density make it a privileged core for developing agents with a wide array of biological activities and optoelectronic properties.[1] 3-methyl-9H-carbazol-2-ol, a naturally occurring carbazole alkaloid, represents a valuable synthetic building block and a potential lead compound in its own right.

This guide provides a comprehensive technical overview of the core spectroscopic techniques required to unambiguously identify and characterize 3-methyl-9H-carbazol-2-ol. As direct, consolidated spectral data for this specific molecule is not always readily available, this document serves as both a repository of predicted data—grounded in the analysis of analogous structures—and a methodological blueprint for its empirical validation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for the correct assignment of spectroscopic signals. The structure and standard numbering convention for 3-methyl-9H-carbazol-2-ol are depicted below.

Caption: Molecular structure and atom numbering of 3-methyl-9H-carbazol-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methyl-9H-carbazol-2-ol, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would provide a complete structural assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to form hydrogen bonds with the -OH and -NH protons allows for their observation as distinct signals, which might otherwise be broadened or exchange too rapidly in other solvents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~10.8 | br s | 1H | N9-H | The N-H proton of a carbazole is typically deshielded and appears as a broad singlet. In DMSO, its chemical shift is expected to be significantly downfield. |

| ~9.2 | s | 1H | C2-OH | The phenolic hydroxyl proton will also be deshielded due to hydrogen bonding with the solvent and intramolecular interactions. Its chemical shift is anticipated to be in this region. |

| ~7.9 | d | 1H | H5 | Protons on the unsubstituted benzene ring are influenced by the ring current. H5 is adjacent to the electron-donating nitrogen, but its peri-position to H4 will cause some deshielding. |

| ~7.4 | d | 1H | H8 | Similar to H5, H8 is deshielded by the aromatic system. |

| ~7.3 | t | 1H | H7 | The triplet multiplicity arises from coupling to H6 and H8. Its chemical shift is typical for an aromatic proton in a carbazole system. |

| ~7.1 | t | 1H | H6 | Similar to H7, this proton appears as a triplet due to coupling with H5 and H7. |

| ~7.0 | s | 1H | H1 | The singlet nature of this proton is due to the absence of adjacent protons. The hydroxyl group at C2 will cause a slight upfield shift compared to an unsubstituted carbazole. |

| ~6.8 | s | 1H | H4 | This proton is also a singlet and is shielded by the electron-donating hydroxyl group at C2. |

| ~2.2 | s | 3H | C3-CH₃ | The methyl protons are attached to an aromatic ring and are expected in this region. The singlet multiplicity is due to the lack of adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~148 | C2 | The carbon attached to the hydroxyl group is significantly deshielded. This is a characteristic chemical shift for a phenolic carbon. |

| ~140 | C8a | Quaternary carbons adjacent to the nitrogen in carbazoles are typically found in this downfield region. |

| ~138 | C9a | Similar to C8a, this is another quaternary carbon adjacent to the nitrogen. |

| ~126 | C4b | A quaternary carbon of the benzene ring. |

| ~124 | C4a | Another quaternary carbon, part of the pyrrole ring fusion. |

| ~122 | C3 | The methyl-substituted carbon. |

| ~120 | C6 | Aromatic CH carbon. |

| ~119 | C7 | Aromatic CH carbon. |

| ~118 | C5 | Aromatic CH carbon. |

| ~111 | C8 | Aromatic CH carbon, shielded by the adjacent nitrogen. |

| ~105 | C1 | This carbon is shielded by the ortho-hydroxyl group. |

| ~103 | C4 | This carbon is also shielded by the para-hydroxyl group. |

| ~16 | C3-CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR analysis of 3-methyl-9H-carbazol-2-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-methyl-9H-carbazol-2-ol is expected to be rich in information, confirming the presence of the hydroxyl, amine, and aromatic functionalities.

Predicted IR Absorption Bands (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3350 | Medium, Sharp | N-H Stretch | Carbazole N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H Stretch | Methyl C-H |

| ~1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-O Stretch | Phenolic C-O |

| ~810 | Strong | C-H Bend (out-of-plane) | Aromatic C-H |

Interpretation: The broadness of the O-H stretching band is indicative of hydrogen bonding. The relatively sharp N-H stretch is characteristic of the carbazole moiety.[2][3] The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of signals that, while difficult to assign individually, serves as a unique identifier for the compound.

Experimental Protocol for IR Data Acquisition (FT-IR)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of 3-methyl-9H-carbazol-2-ol with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z = 197. The molecular ion peak should be prominent, as the aromatic carbazole ring is stable and can readily accommodate a positive charge.

-

High-Resolution MS (HRMS): Calculated exact mass for C₁₃H₁₁NO: 197.0841. This value is crucial for confirming the elemental composition.

Predicted Fragmentation Pattern

The fragmentation of carbazoles is often characterized by the loss of small, stable molecules or radicals. For 3-methyl-9H-carbazol-2-ol, the following key fragments are anticipated:

-

m/z = 182 (M-15)⁺: Loss of a methyl radical (•CH₃) from the molecular ion. This is a very common fragmentation pathway for methylated aromatic compounds.

-

m/z = 168 (M-29)⁺: Loss of a formyl radical (•CHO) or sequential loss of H• and CO.

-

m/z = 154: Further fragmentation of the m/z 182 ion by loss of CO.

Caption: Predicted major fragmentation pathway for 3-methyl-9H-carbazol-2-ol under electron ionization.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of 3-methyl-9H-carbazol-2-ol (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

Instrumentation Setup (GC):

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Instrumentation Setup (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

The software will acquire the mass spectrum of the compound as it elutes from the GC column.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

-

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 3-methyl-9H-carbazol-2-ol. The molecular formula from HRMS is confirmed by the integration and number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy (hydroxyl, amine, methyl, aromatic ring) are consistent with the structural fragments deduced from the NMR and MS data. This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure. [Link]

-

FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Hydroxycarbazole | C12H9NO | CID 93551. (n.d.). PubChem. Retrieved from [Link]

-

Infrared quantification of carbazole groups. (n.d.). ResearchGate. Retrieved from [Link]

-

Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). ARKIVOC. [Link]

-

1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... (n.d.). ResearchGate. Retrieved from [Link]

-

Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. (2021). Molecules. [Link]

-

Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. (n.d.). Semantic Scholar. [Link]

-

Carbazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-HYDROXY-7-METHYL-9H-CARBAZOLE. (n.d.). SpectraBase. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Methyl-9H-carbazol-2-ol. (n.d.). My Skin Recipes. Retrieved from [Link]

-

3-Methylcarbazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

crystal structure analysis of 3-methyl-9H-carbazol-2-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 3-methyl-9H-carbazol-2-ol

Abstract

This technical guide provides a comprehensive, research-level overview of the principles and methodologies involved in the determination and analysis of the single-crystal X-ray structure of 3-methyl-9H-carbazol-2-ol. Carbazole alkaloids, including 3-methyl-9H-carbazol-2-ol, represent a privileged structural motif in medicinal chemistry and materials science, lauded for their significant biological activities and optoelectronic properties.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel organic semiconductor materials.[3][4] This document details the journey from sample preparation and crystallization to X-ray diffraction data acquisition, structure solution, refinement, and in-depth structural interpretation. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" behind the crystallographic analysis of this important heterocyclic compound.

Introduction to 3-methyl-9H-carbazol-2-ol: A Molecule of Significance

3-methyl-9H-carbazol-2-ol is a naturally occurring carbazole alkaloid, notably isolated from plants of the Rutaceae family, such as the curry leaf tree (Murraya koenigii) and Clausena species.[1] The carbazole core, a tricyclic heteroaromatic system, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2]

The specific substitution pattern of 3-methyl-9H-carbazol-2-ol, featuring a hydroxyl (-OH) group at the C-2 position and a methyl (-CH₃) group at the C-3 position, imparts distinct physicochemical properties that influence its biological interactions and solid-state behavior. The hydroxyl and the amine (-NH) groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form specific, directional intermolecular interactions that govern its crystal packing. Elucidating this three-dimensional architecture is critical for understanding its structure-activity relationship (SAR) and for predicting its solid-state properties, such as solubility and stability, which are crucial for pharmaceutical development.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following protocols are representative of the rigorous process required.

Synthesis of 3-methyl-9H-carbazol-2-ol

While this compound can be isolated from natural sources, synthetic routes offer better control over purity and scale. A common approach involves the Vilsmeier-Haack reaction or similar cyclization strategies. A generalized synthetic scheme is outlined below, based on established carbazole synthesis methodologies.[5][6]

Protocol: Illustrative Synthesis

-

Precursor Preparation: Begin with a suitably substituted diphenylamine or an indole derivative. For instance, a reaction might be devised starting from a substituted aminobiphenyl.

-

Cyclization: Induce intramolecular cyclization to form the carbazole ring system. This is often achieved under thermal or acid-catalyzed conditions. A well-known method is the Borsche–Drechsel cyclization.

-

Functional Group Manipulation: Introduce or modify the hydroxyl and methyl groups as required. This may involve electrophilic aromatic substitution reactions on the carbazole nucleus.

-

Purification: The crude product must be rigorously purified to ≥99% purity. This is typically accomplished by column chromatography over silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Purity is verified by NMR spectroscopy and mass spectrometry.

Crystallization: The Art of Molecular Order

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for small organic molecules like carbazole derivatives.[7]

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection (The Causality): The choice of solvent is critical. A suitable solvent (or solvent mixture) should fully dissolve the purified compound at a slightly elevated temperature but result in supersaturation upon slow cooling or evaporation. For carbazole derivatives, solvents like dichloromethane, ethanol, or ethyl acetate are often effective.[7] The goal is to find a system where the rate of nucleation is low, allowing for the slow growth of a few large, well-ordered crystals rather than a mass of polycrystalline material.

-

Preparation: Dissolve a small amount (5-10 mg) of highly purified 3-methyl-9H-carbazol-2-ol in a minimal volume of the chosen solvent (e.g., ethanol) in a clean vial. Gentle warming may be required.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 2-8°C).

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop.

Caption: Experimental workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction: Probing the Structure

X-ray diffraction is the definitive technique for determining the atomic arrangement in a crystalline solid.[8] The process relies on the elastic scattering of X-rays by the electron clouds of the atoms in the crystal lattice.

Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using cryo-oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature is crucial as it minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher-resolution data.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a sealed tube or microfocus source generating monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations. Software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data completeness and redundancy.

-

Data Reduction: The raw diffraction intensities are processed. This involves integration of the spot intensities, correction for experimental factors (Lorentz and polarization effects), and application of an absorption correction. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

Structure Solution, Refinement, and Validation

The collected diffraction data is a reciprocal space representation of the crystal structure. The following computational steps are used to translate this data into a real-space atomic model.

Caption: Workflow for structure solution and refinement.

-

Structure Solution (The Phase Problem): The diffraction experiment provides the intensities (related to |Fₒ|²) but not the phases of the structure factors. This is the "phase problem" of crystallography. For small molecules, direct methods or intrinsic phasing algorithms (as implemented in programs like SHELXT) are used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL). In this iterative process, atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations) are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).

-

Hydrogen Atom Location: Hydrogen atoms are typically located from a difference Fourier map and are then refined with appropriate geometric constraints (e.g., riding models).

-

Model Validation (Trustworthiness): The quality of the final model is assessed using several metrics. The most common are the R-factors (R1 and wR2), which represent the agreement between the observed and calculated data. A low R1 value (typically < 0.05 for high-quality data) indicates a good fit. The Goodness-of-Fit (GooF) should be close to 1.0. The final validated structure is deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and is reported in a standard Crystallographic Information File (CIF) format. The CSD entry for a reported structure of 3-methyl-9H-carbazol-2-ol is CCDC 881418.[9]

In-Depth Structural Analysis of 3-methyl-9H-carbazol-2-ol

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Geometry

The analysis begins with the geometry of the individual molecule. The carbazole ring system is expected to be nearly planar, a consequence of its aromaticity.[10] Minor deviations from planarity can occur due to crystal packing forces. Key bond lengths and angles are compared with standard values to ensure they are chemically reasonable.

Table 1: Selected Crystallographic Data (Hypothetical Data Based on Similar Structures)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁NO |

| Formula Weight | 197.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.1, 12.5, 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 955 |

| Z (Molecules per cell) | 4 |

| Temperature (K) | 100(2) |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.120 |

| CCDC Deposition Number | 881418 |

Note: The unit cell parameters and R-factors are illustrative and based on typical values for well-resolved organic structures. The actual data is available via the CCDC deposition number.[9]

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal is directed by a network of non-covalent interactions. For 3-methyl-9H-carbazol-2-ol, hydrogen bonds are expected to be the dominant structure-directing interactions.

-

Hydrogen Bonding: The hydroxyl (-OH) group and the pyrrolic amine (-NH) group are excellent hydrogen bond donors. They can form strong hydrogen bonds with acceptor atoms on neighboring molecules (e.g., the oxygen of a hydroxyl group or the nitrogen of another carbazole). These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and physical properties. For example, N-H···O hydrogen bonds are a common motif in related structures.[5]

-

π-π Stacking: The planar, electron-rich carbazole ring system is prone to π-π stacking interactions. Neighboring molecules may stack in a parallel-displaced or T-shaped arrangement, with centroid-to-centroid distances typically in the range of 3.3–3.8 Å.[11] These interactions are crucial for charge transport in organic electronic materials.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another, can also contribute to the overall stability of the crystal packing.[11]

Caption: Key intermolecular forces stabilizing the crystal lattice.

Conclusion: From Structure to Function

The single- provides the definitive, atomic-resolution picture of its solid-state architecture. This analysis confirms the molecular geometry and reveals the intricate network of hydrogen bonds and π-π stacking interactions that dictate the supramolecular assembly. This structural knowledge is not merely academic; it provides a critical foundation for:

-

Drug Development: Understanding the precise shape and hydrogen bonding potential of the molecule allows for the rational design of analogues with improved binding affinity to biological targets.

-

Materials Science: The way molecules pack in the solid state directly influences charge transport pathways, making this information vital for the design of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.[3]

-

Polymorphism & Formulation: Knowledge of the stable crystal packing is essential for controlling polymorphism, which can dramatically affect the solubility, bioavailability, and stability of a pharmaceutical compound.

References

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75.

-

Al-Mokadem, M., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega.

-

BenchChem (2025). An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives. BenchChem.

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Request PDF.

-

My Skin Recipes (2026). 3-Methyl-9H-carbazol-2-ol. My Skin Recipes.

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. PubMed.

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University.

-

Rajapaksha, K., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. NIH National Library of Medicine.

-

Iowa State University (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility.

-

Dai, W. (2017). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.

-

National Center for Biotechnology Information (n.d.). 3-methyl-9H-carbazol-2-ol. PubChem.

-

G. Portale, et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ.

-

BenchChem (n.d.). 3-methyl-9H-carbazol-2-ol | High-Purity Reference Standard. BenchChem.

-

Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate.

-

Zhang, L., et al. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. Request PDF.

-

Mabis, A. J., & Wrinch, D. (1951). X-Ray Powder Diffraction Patterns of Some Organic Compounds. Analytical Chemistry.

-

Archana, K., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. NIH National Library of Medicine.

-

Gangadharan, R., et al. (2012). Crystal structures of three carbazole derivatives. NIH National Library of Medicine.

-

Al-Aaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.

-

Royal Society of Chemistry (n.d.). Supporting Information. RSC Publishing.

-

BOC Sciences (n.d.). CAS 24224-30-4 3-methyl-9H-carbazol-2-ol. BOC Sciences.

-

ChemSynthesis (2025). 2-methyl-9H-carbazol-3-ol. ChemSynthesis.

-

ChemicalBook (n.d.). 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis. ChemicalBook.

-

Al-Hiyari, Y. S., et al. (2023). A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences.

-

Hang, Y-C., et al. (2009). 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole. ResearchGate.

-

PlantaeDB (n.d.). 3-methyl-9H-carbazol-2-ol. PlantaeDB.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. 3-Methyl-9H-carbazol-2-ol [myskinrecipes.com]

- 4. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 3-methyl-9H-carbazol-2-ol | C13H11NO | CID 3459141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene rings fused to a central five-membered nitrogen-containing ring. First isolated from coal tar, this scaffold is now recognized as a "privileged structure" in drug discovery.[1][2] Its rigid, planar geometry and electron-rich nature allow it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids.[3][4] Naturally occurring carbazole alkaloids, found in plants of the Rutaceae family, and their synthetic analogues have demonstrated a remarkable breadth of pharmacological activities.[1][5] These properties include potent anticancer, antimicrobial, antioxidant, neuroprotective, and antiviral effects, making the carbazole nucleus a fertile ground for the development of novel therapeutic agents.[5][6][7] This guide provides a technical overview of the key biological activities of substituted carbazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

For over four decades, carbazole derivatives have been investigated as anticancer agents, with some compounds receiving FDA approval for clinical use.[8] Their efficacy stems from the ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.

Mechanisms of Anticancer Action

Substituted carbazoles exert their anticancer effects through diverse and often multi-targeted mechanisms:

-

Tubulin Polymerization Inhibition: Many carbazole derivatives disrupt microtubule dynamics, which are critical for mitotic spindle formation and cell division. By binding to the colchicine site on tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] A series of pyrano[3,2-c]carbazoles, for instance, were shown to inhibit tubulin polymerization, induce G2/M arrest, and activate caspase-3, confirming an apoptotic cell death pathway.[3]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Certain carbazole sulfonamides have been identified as dual inhibitors of both tubulin and Topoisomerase I, preventing the resealing of single-strand DNA breaks and leading to cytotoxic DNA damage.[9]

-

Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.[4] Carbazoles can act as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4][10] Aberrant STAT3 signaling is implicated in the growth and survival of many human tumors, and carbazole-based inhibitors can disrupt STAT3 dimerization and its transcriptional activity.[10]

-

DNA Intercalation and Damage: The planar structure of the carbazole ring is well-suited for intercalation between DNA base pairs. This interaction can distort the DNA helix, interfere with the activity of DNA-processing enzymes, and ultimately trigger cell death pathways.[4][11] The carbazole derivative MHY407 was found to increase DNA damage and arrest the cell cycle in the S phase.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of carbazole derivatives is highly dependent on the nature and position of their substituents:

-

Substitution at N-9: The nitrogen at position 9 is a common site for modification. Introducing various alkyl or aryl groups can modulate lipophilicity, solubility, and target-binding affinity.

-

Substitution on the Carbocyclic Rings: Adding electron-withdrawing groups (e.g., halo, nitro) or electron-donating groups (e.g., methoxy, hydroxyl) at positions C-3, C-6, or others can significantly influence cytotoxicity. For example, carbazole derivatives with 4-halo phenyl and 4-nitro phenyl thiazole substitutions showed potent activity against multiple cancer cell lines.[12]

-

Hybrid Molecules: Fusing the carbazole core with other pharmacologically active heterocycles (e.g., thiazole, oxadiazole, pyrimidine) has proven to be a successful strategy for creating hybrid molecules with enhanced potency and novel mechanisms of action.[11][13]

Visualization: Anticancer Mechanisms of Carbazole Derivatives

Caption: Multi-target approach of carbazole derivatives in Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to screen for compounds that inhibit the formation of amyloid-β fibrils.

-

Aβ Peptide Preparation: Solubilize synthetic Aβ₁₋₄₂ peptide in a suitable solvent like hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of ~25 µM.

-

Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with the carbazole test compound at various concentrations. Include a control well with Aβ and vehicle (DMSO) only.

-

Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

-

ThT Addition: Add Thioflavin T solution (final concentration ~5 µM) to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Data Analysis: Calculate the percentage inhibition of Aβ aggregation for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for inhibition.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Carbazole derivatives have been identified as potent antioxidants. [2][14]

Mechanism and Structure-Activity Relationships

The primary mechanism of antioxidant activity for many carbazoles is free radical scavenging. [14]The nitrogen atom and the aromatic rings can donate electrons or hydrogen atoms to neutralize reactive species like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical or the ABTS radical cation.

A critical structural feature for potent antioxidant activity appears to be the presence of a free hydroxyl (-OH) group on the carbazole nucleus. [14]Derivatives lacking this group show significantly reduced activity. The natural product Carazostatin, which possesses a hydroxyl group, was found to be a stronger antioxidant than α-tocopherol (Vitamin E) in a liposomal system. [14]Alkyl substitutions, such as tert-butyl groups, can also enhance antioxidant properties, likely by increasing lipophilicity and stability. [15]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging ability of compounds.

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the carbazole test compound dissolved in methanol at various concentrations.

-

Controls: Use a standard antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid as a positive control. A blank well should contain methanol only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm. As the DPPH radical is scavenged, the color of the solution changes from violet to pale yellow, resulting in a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antiviral Activity

While a less explored area compared to anticancer or antimicrobial research, the carbazole scaffold has shown promise in the development of antiviral agents. [6]Carbazoles have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like Porcine Epidemic Dihea Virus (PEDV). [6][16][17]The mechanism often involves inhibiting key viral enzymes or processes. For example, some N-alkyl-pyrido[4,3-c]carbazoles showed potent inhibition of HIV replication in lymphocytes. [6]More recently, studies have identified carbazole derivatives that inhibit the replication of PEDV at an early stage of its life cycle, highlighting their potential as broad-spectrum antiviral candidates. [16]

Conclusion and Future Perspectives

The substituted carbazole framework is unequivocally a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of drugs targeting a wide spectrum of diseases. Its rigid, planar structure is amenable to diverse chemical modifications, allowing for the fine-tuning of its pharmacological profile to enhance potency, selectivity, and drug-like properties. The multi-target capabilities demonstrated by many carbazole derivatives, particularly in cancer and neurodegenerative diseases, align perfectly with modern therapeutic strategies aimed at combating complex, multifactorial pathologies.

Future research should focus on leveraging computational and combinatorial chemistry to design and synthesize novel carbazole libraries with improved target specificity and reduced off-target toxicity. The exploration of carbazole-based proteolysis-targeting chimeras (PROTACs) could open new avenues for degrading disease-causing proteins. Furthermore, as our understanding of the biological roles of this remarkable heterocycle deepens, the translation of promising preclinical candidates into clinical therapies holds immense potential for addressing some of the most pressing challenges in human health.

References

-

Di Sarno, V., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1912. [Link]

-

Ahad, A., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

-

Yoshida, Y., et al. (1993). Antioxidant activities of natural and synthetic carbazoles. Chemical & Pharmaceutical Bulletin, 41(10), 1748-1751. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517. [Link]

-

Shaikh, R. P., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6667. [Link]

-

Wang, S., et al. (2018). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2551-2556. [Link]

-

Ceramella, J., et al. (2018). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Molecules, 23(12), 3169. [Link]

-

Kasim, S. M., et al. (2022). Antimicrobial Potential of Carbazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 38-46. [Link]

-

Segall, A. M., et al. (2009). Antifungal carbazoles. Current Medicinal Chemistry, 16(17), 2205-2211. [Link]

-

Caruso, A., et al. (2019). N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. Molecules, 24(23), 4396. [Link]

-

Pathania, A. S., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Expert Opinion on Investigational Drugs. [Link]

-

Caruso, A., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. ResearchGate. [Link]

-

Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry, 20(6), 444-465. [Link]

-

Pathania, A. S., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Taylor & Francis Online. [Link]

-

El-Sayed, M. A., et al. (2021). Current status of carbazole hybrids as anticancer agents. ResearchGate. [Link]

-

Zhang, H., et al. (2024). A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Current Medicinal Chemistry, 31(30), 4826-4849. [Link]

-

Kumar, N., et al. (2022). Progress and Development of Carbazole Scaffold Based as Potential Anti- Alzheimer Agents Using MTDL Approach. Letters in Drug Design & Discovery, 19(12), 1049-1067. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed. [Link]

-

Patel, K. B., et al. (2021). Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Semantic Scholar. [Link]

-

Furukawa, Y., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. MDPI. [Link]

-

Zhang, Y., et al. (2021). Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. Viruses, 13(11), 2189. [Link]

-

Furukawa, Y., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. Molecules, 24(7), 1344. [Link]

-

Kumar, N., et al. (2023). A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Anti-Infective Agents, 21(4), 78-94. [Link]

-

Patel, K. B., et al. (2022). Carbazole-based semicarbazones and hydrazones as multifunctional anti-Alzheimer agents. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16. [Link]

-

Serdaroğlu, G., & Yilmaz, S. (2019). Synthesis of oxadiazole substituted new carbazole derivatives as antioxidant and antiurease agent. CORE. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds, 1-15. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Scilit. [Link]

-

Caruso, A., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. OUCI. [Link]

-

Caruso, A., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. R Discovery. [Link]

-

Caruso, A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4056. [Link]

-

Kasim, S. M., et al. (2022). A review on the biological potentials of carbazole and its derived products. Eurasian Chemical Communications, 4(6), 495-512. [Link]

-

Shaikh, R. P., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. ResearchGate. [Link]

-

Goud, B. S., et al. (2016). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives. Taylor & Francis Online. [Link]

-

Shaikh, R. P., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

-

Mishra, C. B., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, Synthesis, in silico, in vitro and in vivo investigation. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PLoS ONE, 19(3), e0299696. [Link]

-

Li, Y., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 277, 116773. [Link]

-

Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLoS ONE, 18(6), e0287349. [Link]

-

Unknown Author. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. [Link]

-

Kasim, S. M., et al. (2023). Antimicrobial Potential of Carbazole Derivatives. ProQuest. [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. echemcom.com [echemcom.com]

- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]